molecular formula C7H4O6 B181531 Chelidonic acid CAS No. 99-32-1

Chelidonic acid

Cat. No.: B181531
CAS No.: 99-32-1
M. Wt: 184.10 g/mol
InChI Key: PBAYDYUZOSNJGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chelidonic acid can be synthesized in two steps from diethyl oxalate and acetone . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .

Chemical Reactions Analysis

Types of Reactions: Chelidonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Oxidative Stress Mitigation

One of the most significant applications of chelidonic acid is its role in combating oxidative stress. A recent study investigated its effects on hydrogen peroxide-induced cellular senescence in human skin fibroblast cells. The findings revealed that this compound effectively reduced several senescence markers, including:

  • Senescence-associated β-galactosidase activity
  • DNA damage
  • Lysosomal activity
  • Oxidative stress indicators such as malondialdehyde

The study employed various methodologies, including molecular docking assays and gene expression analysis, to elucidate the mechanisms through which this compound exerts its effects. It was observed that this compound modulated the expression of critical proteins involved in senescence signaling pathways, such as p16, p21, and pRB1, thereby reducing oxidative stress markers and preserving cellular integrity .

Cognitive Function Enhancement

This compound has also been studied for its potential cognitive benefits. Research indicates that it may enhance cognitive functioning by improving levels of glutathione—a crucial antioxidant in the brain—while reducing malondialdehyde levels associated with oxidative stress. In a study focusing on memory dysfunction, this compound was shown to abrogate oxidative stress and improve cognitive performance in experimental models .

Antidepressant Effects

Another promising application of this compound is its antidepressant-like effect. A study demonstrated that this compound could evoke such effects through anti-inflammatory mechanisms. The compound was found to influence neurotransmitter systems and reduce inflammation-related markers, suggesting its potential use in treating depression and related mood disorders .

Summary of Applications

Application AreaKey Findings
Oxidative Stress Reduces senescence markers; modulates key proteins involved in oxidative stress pathways .
Cognitive Function Enhances cognitive performance; increases glutathione levels while decreasing malondialdehyde .
Antidepressant Effects Exhibits anti-inflammatory properties; influences neurotransmitter systems .

Comparison with Similar Compounds

Chelidonic acid is unique due to its pyran skeleton and diverse pharmacological properties. Similar compounds include:

This compound stands out due to its broad range of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.

Biological Activity

Chelidonic acid (CA), a heterocyclic organic compound primarily derived from the plant Chelidonium majus, has garnered attention in recent years for its diverse biological activities. This article explores the various pharmacological effects of this compound, including its roles in anti-inflammatory responses, osteogenic activity, and potential applications in treating conditions such as depression and oxidative stress-related diseases.

Chemical Structure and Sources

This compound is characterized by its unique pyran skeleton. It is primarily extracted from Chelidonium majus, a plant known for its medicinal properties. The compound can also be synthesized through various chemical methods, enhancing its availability for research and therapeutic use.

Pharmacological Properties

The biological activities of this compound span several therapeutic areas:

  • Anti-inflammatory Effects : CA has demonstrated significant anti-inflammatory properties, which may contribute to its potential as an antidepressant. Studies indicate that CA reduces levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the brain, suggesting a mechanism for alleviating neuroinflammation associated with depression .
  • Osteogenic Activity : While native this compound exhibits low osteogenic activity, its derivatives, particularly calcium chelidonate, have shown promising results in stimulating bone regeneration. Research indicates that calcium chelidonate enhances the viability and differentiation of mesenchymal stem cells into osteoblasts, promoting mineralization of the extracellular matrix .
  • Antioxidant Properties : this compound has been shown to mitigate oxidative stress by reducing reactive oxygen species (ROS) levels. In studies involving human skin fibroblast cells, CA treatment led to decreased markers of cellular senescence and oxidative damage, indicating its potential as a therapeutic agent for age-related conditions .

1. Anti-depressant Activity

A study conducted on mice revealed that oral administration of this compound significantly reduced immobility time in the forced swimming test, a common model for assessing antidepressant effects. This was accompanied by an increase in brain-derived neurotrophic factor (BDNF) levels and enhanced expression of serotonin and dopamine receptors in the hippocampus .

2. Osteogenic Potential

The osteogenic effects of calcium chelidonate were evaluated using human adipose-derived multipotent mesenchymal stromal cells (hAMMSCs). The results indicated that calcium chelidonate significantly stimulated cell growth and differentiation into osteoblasts over a 21-day culture period, suggesting its utility in bone tissue engineering .

3. Oxidative Stress Mitigation

In vitro studies demonstrated that CA effectively reduced senescence markers in hydrogen peroxide-treated human fibroblasts. The compound decreased malondialdehyde levels and lysosomal activity while modulating gene expressions related to oxidative stress pathways .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Reference
Anti-inflammatoryReduces cytokine levels (IL-1β, TNF-α)
OsteogenicStimulates MSC differentiation into osteoblasts
AntioxidantLowers ROS levels and mitigates oxidative stress
Anti-depressantIncreases BDNF and neurotransmitter levels

Case Studies

  • Case Study on Depression :
    A controlled study involving mice showed that CA administration resulted in significant behavioral changes indicative of reduced depression symptoms. The study highlighted the importance of neuroinflammatory pathways in depression and suggested CA as a potential treatment option.
  • Case Study on Osteogenesis :
    In vitro experiments with hAMMSCs treated with calcium chelidonate demonstrated enhanced mineralization and cell proliferation. This suggests that CA derivatives could be pivotal in developing therapies for osteoporosis and other bone-related disorders.

Q & A

Basic Research Questions

Q. How can the molecular structure of chelidonic acid be experimentally determined, and what computational methods validate these findings?

  • Methodological Answer : The crystal structure of this compound solvates (e.g., methanol) can be resolved using X-ray crystallography, as demonstrated by the 1.240 Å carbonyl bond length in its methanol solvate structure . Density Functional Theory (DFT) calculations (e.g., B3LYP/aug-cc-pVTZ) validate gas-phase structural parameters, such as bond lengths and angles, with deviations <0.04 Å from experimental data . Researchers should compare DFT-optimized geometries (e.g., using Gaussian software) with X-ray data to account for solvent-induced distortions .

Q. What are the recommended protocols for preparing stable this compound solutions in laboratory settings?

  • Methodological Answer : this compound has low aqueous solubility (e.g., ~0.14 mg/mL in PBS pH 7.2). Prepare stock solutions in DMSO (solubility ~1 mg/mL) and dilute in aqueous buffers. Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation. Use inert gas purging during dissolution to minimize oxidation .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : this compound inhibits enzymes like glutamate decarboxylase (Ki = 1.2 μM) via competitive binding assays using purified enzymes and spectrophotometric monitoring of cofactor depletion (e.g., PLP) . For anti-inflammatory studies, use IL-6/TNF-α ELISA kits on LPS-stimulated macrophages or HMC-1 mast cells, noting NF-κB and caspase-1 inhibition via Western blot .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding influence the spectroscopic properties of this compound?

  • Methodological Answer : Solvent effects alter this compound’s dipole moment (e.g., 4.49 D in vacuum vs. 6.12 D in water) and bond lengths (e.g., C=O elongation by 0.04 Å in methanol). Use Polarizable Continuum Model (PCM) in DFT simulations to predict solvent-dependent IR/Raman shifts. Experimental validation via NMR (e.g., ¹³C chemical shifts in DMSO-d₆ vs. CD₃OD) can reveal H-bonding patterns .

Q. What discrepancies exist between theoretical and experimental bond parameters in this compound complexes, and how can they be reconciled?

  • Methodological Answer : DFT-B3LYP/CBS(T-5) predicts gas-phase C=O bond lengths (1.219 Å) shorter than X-ray data (1.240 Å) due to crystal-phase H-bonding (e.g., 1.685 Å in methanol dimer). Researchers should apply counterpoise corrections for basis set superposition error (BSSE) and include explicit solvent molecules in simulations . Compare harmonic oscillator aromaticity indexes (HOMA) with NICS(1) values to assess π-electron delocalization .

Q. What strategies optimize the synthesis of this compound-metal complexes for studying bioinorganic interactions?

  • Methodological Answer : this compound forms stable complexes with Cu(II), Ni(II), and Cr(III) via carboxylate and γ-pyrone oxygen coordination. Synthesize complexes in methanol/water mixtures at pH 5–6, using molar ratios (metal:ligand = 1:2). Characterize via cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) and XANES for metal oxidation states .

Q. How can computational modeling predict the bioactive conformations of this compound in hydrophobic vs. hydrophilic cellular environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with GROMACS, using lipid bilayer (e.g., POPC) and aqueous force fields. Analyze free energy profiles (PMF) for membrane permeation. Compare with experimental LogP values (−1.2) to validate partitioning behavior .

Q. Methodological Notes for Contradictory Data

  • Bioactivity Variability : Discrepancies in IL-6 inhibition (e.g., cell-specific NF-κB activation pathways) require cross-validation using luciferase reporter assays and siRNA knockdowns .
  • Computational Accuracy : Differences in DFT-predicted vs. experimental dipole moments (e.g., 4.49 D vs. 5.12 D) may arise from incomplete basis sets. Use CBS extrapolation and include vibrational corrections .

Properties

IUPAC Name

4-oxopyran-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O6/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAYDYUZOSNJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=CC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243928
Record name Chelidonic acid
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-32-1
Record name Chelidonic acid
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Record name Chelidonic acid
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Record name Chelidonic acid
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Record name 4-oxo-4H-pyran-2,6-dicarboxylic acid
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Record name CHELIDONIC ACID
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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